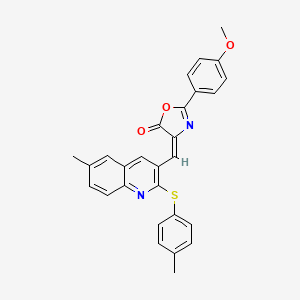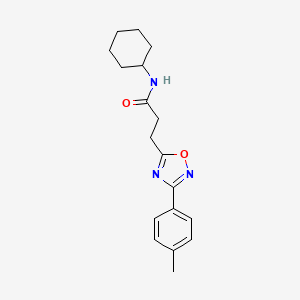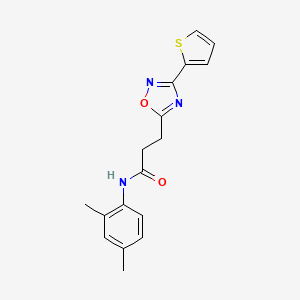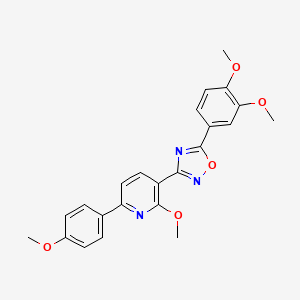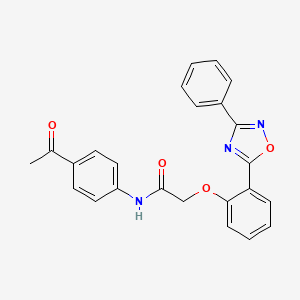
N-(pyridin-3-yl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(pyridin-3-yl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PTOB, and it has been synthesized through a variety of methods.
作用机制
PTOB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDACs are overexpressed in many types of cancer, and their inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis. PTOB has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
PTOB has been shown to have several biochemical and physiological effects, including the inhibition of HDAC activity, the induction of apoptosis, and the inhibition of amyloid-beta peptide aggregation. PTOB has also been shown to have antiviral activity against several viruses, including HIV and influenza viruses.
实验室实验的优点和局限性
PTOB has several advantages for lab experiments, including its high yield of synthesis and its potential applications in various fields. However, PTOB also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
未来方向
There are several future directions for the study of PTOB, including further studies to determine its safety and efficacy in humans, the development of more efficient synthesis methods, and the exploration of its potential applications in other fields, such as autoimmune diseases and metabolic disorders. Additionally, further studies are needed to determine the optimal dosage and administration of PTOB for its potential therapeutic applications.
Conclusion:
In conclusion, N-(pyridin-3-yl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTOB has been synthesized through a variety of methods and has been studied extensively for its potential applications in cancer research, neurodegenerative diseases, and infectious diseases. PTOB has several advantages for lab experiments, including its high yield of synthesis and potential applications in various fields. However, further studies are needed to determine its safety and efficacy in humans, as well as its optimal dosage and administration for its potential therapeutic applications.
合成方法
PTOB can be synthesized through a variety of methods, including the reaction of 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with pyridine-3-amine and 2-chlorobenzoyl chloride. Another method involves the reaction of 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide with 2-chlorobenzoyl chloride and pyridine-3-carboxylic acid. The synthesis of PTOB has been optimized to produce a high yield of the compound.
科学研究应用
PTOB has been studied extensively for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, PTOB has been shown to inhibit the growth of cancer cells by inducing apoptosis. PTOB has also been studied as a potential treatment for Alzheimer's disease, Parkinson's disease, and Huntington's disease. Additionally, PTOB has been shown to have antiviral activity against several viruses, including HIV and influenza viruses.
属性
IUPAC Name |
2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2/c1-14-7-2-3-9-16(14)19-24-21(27-25-19)18-11-5-4-10-17(18)20(26)23-15-8-6-12-22-13-15/h2-13H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAXGCGTJBQAIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-benzyl-2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-methylacetamide](/img/structure/B7719920.png)
![N-(1,6-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7719925.png)

